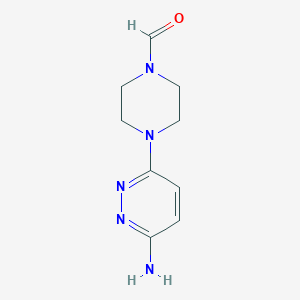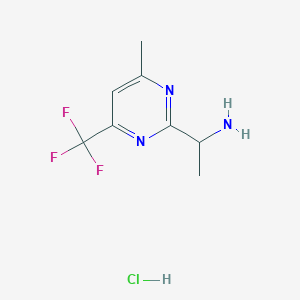
1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride is a fluorinated building block used in various chemical syntheses. It has the empirical formula C8H11ClF3N3 and a molecular weight of 241.64 g/mol . This compound is known for its unique structural properties, which make it valuable in the development of pharmaceuticals and other chemical products.
Preparation Methods
The synthesis of 1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride involves several steps. One common method includes the reaction of 4-methyl-6-(trifluoromethyl)pyrimidine with ethanamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the required quality standards .
Chemical Reactions Analysis
1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon (Pd/C), and specific temperature and pressure settings to optimize the reaction yield .
Scientific Research Applications
1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the development of drugs targeting specific molecular pathways, particularly in cancer research.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets .
Comparison with Similar Compounds
1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-YL)ethanamine hydrochloride can be compared with other similar compounds, such as:
- N-Methyl (4-pyrimidinyl)methanamine hydrochloride
- {[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate
- 6-(Difluoromethyl)-2-(piperazin-1-yl)pyrimidin-4-ol hydrochloride
These compounds share structural similarities but differ in their specific functional groups and applications. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased stability and enhanced biological activity.
Properties
CAS No. |
1196151-29-7 |
|---|---|
Molecular Formula |
C8H11ClF3N3 |
Molecular Weight |
241.64 g/mol |
IUPAC Name |
1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H10F3N3.ClH/c1-4-3-6(8(9,10)11)14-7(13-4)5(2)12;/h3,5H,12H2,1-2H3;1H |
InChI Key |
QDUFVQQFXWKADN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)N)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12632672.png)
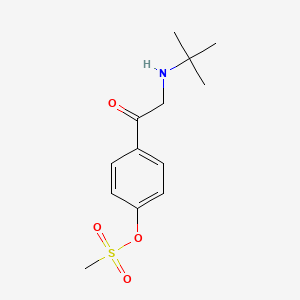
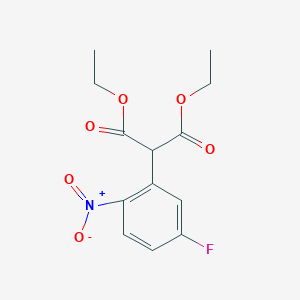
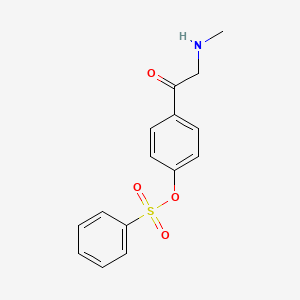
![2-methoxy-4-[5-(4-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12632697.png)
![2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]-7-azaindole](/img/structure/B12632705.png)
![4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12632707.png)
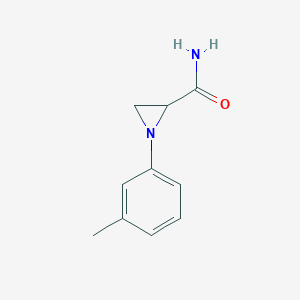
![3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B12632712.png)

![(11R,12S,16R)-N-(4-chlorophenyl)-14-(4-fluorophenyl)-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12632722.png)
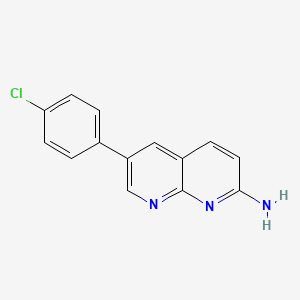
![N-[2-[2-[[3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]methyl]pyridin-1-ium-1-yl]ethyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12632733.png)
